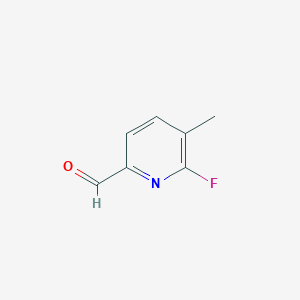

6-Fluoro-5-methylpyridine-2-carbaldehyde

Description

BenchChem offers high-quality 6-Fluoro-5-methylpyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-methylpyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6FNO |

|---|---|

Poids moléculaire |

139.13 g/mol |

Nom IUPAC |

6-fluoro-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |

Clé InChI |

QIGAKAWAFCIOPB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(C=C1)C=O)F |

Origine du produit |

United States |

An In-Depth Technical Guide to 2-Fluoro-3-methyl-6-formylpyridine: Nomenclature, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-methyl-6-formylpyridine, a valuable heterocyclic building block for research and development professionals in the pharmaceutical and agrochemical industries. We will delve into its detailed nomenclature, physicochemical properties, a robust synthetic protocol, and the scientific rationale for its utility in modern drug discovery. This document is intended to serve as a practical resource for scientists engaged in the synthesis of complex molecular architectures.

Part 1: Core Nomenclature and Identification

Precise identification of chemical entities is paramount for scientific reproducibility and communication. 2-Fluoro-3-methyl-6-formylpyridine is a polysubstituted pyridine ring, a structural motif of immense importance in medicinal chemistry. The nomenclature can vary, and a clear understanding of its synonyms and identifiers is crucial.

The name "2-Fluoro-3-methyl-6-formylpyridine" clearly describes the substituents on the pyridine ring. An equally correct, and often preferred, IUPAC name is 2-Fluoro-3-methyl-6-pyridinecarboxaldehyde . The term "formyl" indicates the -CHO group, which is systematically named as a "carbaldehyde" or "carboxaldehyde" when attached to a ring structure.

While a specific CAS number for this exact compound is not readily found in major databases, suggesting it is a specialized or novel intermediate, its constituent parts and closely related analogs are well-documented. For reference, the core structure, 2-Fluoro-3-methylpyridine, is well-characterized.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 2-Fluoro-3-methyl-6-pyridinecarboxaldehyde | - |

| Common Synonyms | 2-Fluoro-3-methyl-6-formylpyridine; 2-Fluoro-3-picoline-6-carboxaldehyde | - |

| Molecular Formula | C₇H₆FNO | - |

| Molecular Weight | 139.13 g/mol | - |

| CAS Number | Not assigned or not publicly available | - |

| Parent Compound CAS | 2369-18-8 (for 2-Fluoro-3-methylpyridine) | [1][2] |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Inferred |

Note: Some properties are inferred based on the parent compound and general characteristics of similar structures, as direct experimental data for the title compound is not widely published.

Part 2: The Scientific Rationale - Reactivity and Synthetic Utility

The synthetic value of 2-Fluoro-3-methyl-6-formylpyridine stems from the unique interplay of its three functional groups, which allows for a diverse range of chemical transformations.

-

The Pyridine Core: As a π-deficient heterocycle, the pyridine ring influences the reactivity of its substituents. It is a cornerstone in many biologically active compounds.[3]

-

The 2-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4][5] The highly electronegative fluorine atom at the 2-position significantly impacts the ring's electronics. It enhances metabolic stability and can improve binding affinity to biological targets by participating in specific hydrogen bonds or dipole interactions.[6] Furthermore, it activates this position for potential nucleophilic aromatic substitution reactions.

-

The 3-Methyl Group: This group provides steric bulk and influences the regioselectivity of reactions on the pyridine ring. Its electron-donating effect can subtly modulate the ring's reactivity.

-

The 6-Formyl (Aldehyde) Group: This is a versatile chemical handle. The aldehyde functionality is a key electrophile for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

-

Reductive Amination: To introduce diverse amine side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.[7]

-

Condensation Reactions: Such as the Friedländer annulation to build fused heterocyclic systems.[8]

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the primary alcohol.

-

This combination makes the title compound a powerful intermediate for building complex molecular libraries aimed at discovering new therapeutic agents.

Part 3: Synthesis and Methodology

A robust and high-yielding synthesis is critical for the utility of any chemical building block. While a specific published procedure for 2-Fluoro-3-methyl-6-formylpyridine is elusive, a highly effective and general method for the formylation of pyridines is through ortho-lithiation followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF).[9][10]

This strategy leverages a directing metalating group (DMG) to achieve regioselectivity. In the case of 2-fluoro-3-methylpyridine, the fluorine atom can direct lithiation to the 6-position. The use of a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions, such as addition to the pyridine ring.[11]

Proposed Synthetic Workflow

The logical synthesis starts from the commercially available 2-Fluoro-3-methylpyridine. This precursor is deprotonated at the 6-position using LDA, creating a lithiated intermediate. This potent nucleophile is then reacted with DMF to install the formyl group.

Sources

- 1. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scribd.com [scribd.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Heterocyclic Building Blocks Containing Fluorine and Methyl Groups

Executive Summary: The Privileged Architecture

In modern medicinal chemistry, the co-localization of fluorine atoms and methyl groups on heterocyclic scaffolds represents a "privileged architecture." This specific combination addresses the multiparametric optimization challenge—balancing potency, metabolic stability, and physicochemical properties (ADME).[1]

While the "Magic Methyl" effect exploits the ability of a single methyl group to boost potency by orders of magnitude (via conformational locking or hydrophobic pocket filling), Fluorine acts as a metabolic shield and electronic modulator. When combined on a heterocyclic core, these moieties offer an orthogonal toolkit for tuning the drug-like properties of lead compounds without significantly altering overall molecular weight.

This guide provides a technical deep-dive into the design principles, synthetic methodologies, and practical applications of fluoro-methyl heterocyclic building blocks.

The Physicochemical Synergies

The interaction between fluorine (F) and methyl (Me) groups is not merely additive; it is synergistic. Understanding this interplay is critical for rational drug design.[2]

The Orthogonal Impact Matrix

| Property | Effect of Methyl Group (-CH₃) | Effect of Fluorine (-F) | Combined Synergistic Effect |

| Sterics | Significant bulk (Van der Waals radius ~2.0 Å). Induces conformational twist (atropisomerism). | Small steric footprint (1.47 Å), similar to H (1.20 Å).[3] Minimal steric perturbation. | Conformational Locking: Me provides the bulk to lock a bioactive conformation; F fine-tunes the electronic environment without adding further bulk. |

| Lipophilicity (LogP) | Increases LogP (~ +0.5).[1] Enhances hydrophobic binding.[4] | Variable. Aromatic F increases LogP; Aliphatic F can decrease LogP (dipole effect). | Solubility/Permeability Balance: The "Goldilocks" zone. F can offset the lipophilicity penalty of Me, maintaining aqueous solubility while improving membrane permeability. |

| Metabolism | Liability: Benzylic C-H bonds are prone to CYP450 oxidation (metabolic "soft spot").[1] | Shield: Strong C-F bond (116 kcal/mol) blocks oxidative metabolism. | Metabolic Switching: Placing F adjacent to Me (or replacing Me with CF₃) blocks metabolic degradation, extending half-life ( |

| Electronic (pKa) | Weak electron donor (+I effect). Slightly increases basicity of N-heterocycles. | Strong electron withdrawer (-I effect). Significantly lowers pKa of basic nitrogens. | pKa Modulation: F allows precise tuning of basicity to reduce hERG binding or improve oral absorption, while Me maintains necessary hydrophobic contacts. |

Mechanism of Action: The "Magic Methyl" & Bioisosterism

The "Magic Methyl" effect refers to the phenomenon where a single methyl addition results in a >100-fold increase in potency.[5] This occurs via two primary mechanisms:

-

Desolvation Penalty Reduction: The methyl group displaces high-energy water molecules from a hydrophobic pocket in the target protein.

-

Conformational Restriction: The methyl group restricts the rotation of the molecule, pre-organizing it into the bioactive conformation and reducing the entropic cost of binding.

Fluorine complements this by modulating the electron density of the heterocycle. For example, fluorinating a pyridine ring reduces the basicity of the nitrogen, which can improve membrane permeability and reduce off-target toxicity (e.g., phospholipidosis).

Figure 1: The iterative design cycle for optimizing heterocyclic leads using Fluorine and Methyl scanning.

Strategic Synthesis: Building the Scaffold

Synthesizing heterocycles with specific F and Me patterns requires a choice between de novo cyclization (building the ring) and Late-Stage Functionalization (LSF).

De Novo Assembly (Cyclization)

This approach is preferred for scale-up but lacks flexibility for rapid analog generation.

-

Reagents: Trifluoroacetoacetate esters, fluoro-diketones.

-

Example: Condensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazines yields trifluoromethyl-pyrazoles, a common scaffold in COX-2 inhibitors.

Late-Stage Functionalization (LSF)

LSF is the gold standard for medicinal chemistry, allowing the rapid "scanning" of F and Me positions on a pre-existing core.

A. Radical Methylation (Minisci Reaction)

The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles (pyridines, quinolines) using carbon-centered radicals.

-

Classic Conditions: Carboxylic acids + AgNO₃ + Persulfate (Thermal).

-

Modern Conditions: Photoredox catalysis (Ir/Ru catalysts) or peroxide-mediated radical generation.

-

Selectivity: Favors the most electron-deficient positions (C2/C4 in pyridine).

B. Electrophilic Fluorination

Direct C-H fluorination is challenging due to the high hydration energy of fluoride.

-

Reagent: Selectfluor (F-TEDA-BF4).

-

Mechanism: Single Electron Transfer (SET) or

type pathways depending on the catalyst. -

Application: Fluorination of electron-rich heterocycles or activated positions.

C. Innate C-H Trifluoromethylation

Installing a -CF₃ group (a "super-methyl") is a powerful strategy.

-

Reagent: Langlois Reagent (Sodium triflinate,

). -

Conditions: Oxidative radical desulfinylation using TBHP or metals.

Figure 2: Decision tree for synthetic methodologies based on substrate availability and desired substitution pattern.

Experimental Protocols

These protocols are designed for reliability and reproducibility in a medicinal chemistry setting.

Protocol A: Minisci C-H Methylation of N-Heterocycles

Target: Direct methylation of electron-deficient heterocycles (e.g., Pyridines, Pyrazines).

Reagents:

-

Substrate (1.0 equiv)

-

Methanol (Solvent & Reagent)[6]

-

Ammonium Persulfate (

) (2.0 equiv) -

Silver Nitrate (

) (0.1 equiv) -

TFA (1.0 equiv) - Crucial for activating the heterocycle via protonation.

Procedure:

-

Dissolution: Dissolve the heterocycle (0.5 mmol) in Methanol (5 mL) in a sealable reaction vial.

-

Activation: Add Trifluoroacetic acid (TFA) (0.5 mmol). Stir for 5 mins to ensure protonation.

-

Catalyst Addition: Add

(0.05 mmol) and -

Reaction: Seal the vial and heat to 60°C for 2-4 hours. Note: Evolution of gas (

) will occur; ensure proper venting or use a pressure vial. -

Workup: Cool to RT. Basify with sat.

to pH 8. Extract with DCM (3x). -

Purification: Concentrate and purify via silica gel chromatography.

Why this works: The Ag(I) catalyzes the oxidative decarboxylation of the solvent/reagent (if using acetic acid) or H-abstraction from methanol to generate a hydroxymethyl radical, which attacks the protonated (electron-deficient) heterocycle.

Protocol B: Innate C-H Trifluoromethylation (Langlois Method)

Target: Installation of -CF3 onto electron-rich or neutral heterocycles.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

TBHP (tert-Butyl hydroperoxide, 70% aq.) (5.0 equiv)[7]

-

Solvent: DCM/Water (2.5:1 biphasic mixture)

Procedure:

-

Setup: To a vial containing the heterocycle (0.5 mmol) and Sodium Triflinate (1.5 mmol), add DCM (2.5 mL) and Water (1.0 mL).

-

Initiation: Add TBHP (2.5 mmol) dropwise at

. -

Reaction: Allow to warm to RT and stir vigorously for 12-24 hours. Vigorous stirring is critical for the biphasic system.

-

Workup: Dilute with DCM, wash with sat.

and brine. -

Purification: Silica gel chromatography.

Safety Note: TBHP is an oxidizer. Avoid contact with metals and reducing agents.

Case Studies in Drug Discovery

Sitagliptin (Januvia) - The Trifluoromethyl Anchor

-

Target: DPP-4 Inhibitor (Type 2 Diabetes).

-

Structure: Contains a trifluoromethyl-triazolopyrazine core.

-

Role of F/Me: The

group is essential for potency and metabolic stability. It occupies a hydrophobic pocket S2 in the DPP-4 enzyme, while the triazole ring provides crucial hydrogen bonds. The electron-withdrawing nature of the

Sorafenib (Nexavar) - The Conformational Lock

-

Target: Kinase Inhibitor (VEGFR, PDGFR, RAF).

-

Structure: Features a 4-chloro-3-(trifluoromethyl)phenyl moiety and a methyl-amide.

-

Role of F/Me: The

group increases lipophilicity for membrane crossing and provides metabolic stability against ring oxidation. The interplay between the halogen and the amide helps lock the biaryl system into a specific conformation required for binding in the kinase ATP pocket.

References

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

The "Magic Methyl" Effect on High-Affinity Binding. Angewandte Chemie International Edition. [Link]

-

Minisci Reactions: Versatile C-H Functionalization for Medicinal Chemists. European Journal of Organic Chemistry. [Link]

-

Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Sitagliptin: A Review of its Discovery and Clinical Development. Drug Design, Development and Therapy. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alcohols as alkylating agents in heteroarene C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reductive Amination of 6-Fluoro-5-methylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed insights and actionable protocols for the reductive amination of 6-fluoro-5-methylpyridine-2-carbaldehyde. As a key building block in medicinal chemistry, understanding its reactivity and optimal conjugation strategies is paramount for the synthesis of novel molecular entities. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only successfully execute the described methods but also to troubleshoot and adapt them for their specific research needs.

Introduction: The Significance of Reductive Amination and the Pyridine Scaffold

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is widely employed in the pharmaceutical industry due to its efficiency and broad substrate scope.[3] The resulting amine products are crucial components of a vast array of pharmaceutical drugs.[1]

The substrate of focus, 6-fluoro-5-methylpyridine-2-carbaldehyde, incorporates a substituted pyridine ring, a privileged scaffold in drug discovery. The fluorine and methyl substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive starting material for the synthesis of new therapeutic agents.

The Mechanism of Reductive Amination

The reductive amination process occurs in two main stages: the formation of an imine or iminium ion, followed by its reduction.[4][5]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][6]

-

Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the corresponding amine.[6] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion.[7]

Diagram: General Mechanism of Reductive Amination

Caption: The general mechanism of reductive amination.

Key Reagents and Considerations

The success of a reductive amination reaction hinges on the appropriate selection of the reducing agent and solvent.

Reducing Agents

Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations.

| Reducing Agent | Key Characteristics | Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups.[8][9] Does not reduce aldehydes and ketones at an appreciable rate. Often the reagent of choice. | Can be moisture-sensitive. Acetic acid is sometimes used as a catalyst, particularly for less reactive ketones.[9] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used.[6] Its reactivity is pH-dependent, being more selective at mildly acidic pH (6-7).[8] | Highly toxic and can release hydrogen cyanide gas, requiring careful handling and workup procedures.[8] |

| Pyridine-Borane Complexes (e.g., Pyridine-BH₃) | A less toxic alternative to sodium cyanoborohydride.[10][11] Stable and easy to handle.[12] | May require specific conditions for optimal reactivity.[13] |

| Catalytic Hydrogenation (H₂/Catalyst) | Economical and suitable for large-scale synthesis.[14] | May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[14] |

For the reductive amination of 6-fluoro-5-methylpyridine-2-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness, high selectivity, and safety profile.

Solvents

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. Common solvents for reductive amination include:

-

1,2-Dichloroethane (DCE): A preferred solvent for reactions using sodium triacetoxyborohydride.[9]

-

Tetrahydrofuran (THF): Another suitable solvent for NaBH(OAc)₃-mediated reactions.[9]

-

Methanol (MeOH): Often used for reactions involving sodium cyanoborohydride, as it can help to facilitate imine formation.[8]

-

Acetonitrile (MeCN): Can also be used, though sometimes with lower efficiency.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 6-fluoro-5-methylpyridine-2-carbaldehyde with both a primary and a secondary amine using sodium triacetoxyborohydride.

Diagram: Experimental Workflow

Caption: A typical experimental workflow for reductive amination.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

Materials:

-

6-Fluoro-5-methylpyridine-2-carbaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-fluoro-5-methylpyridine-2-carbaldehyde (1.0 equiv).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add benzylamine (1.0-1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

Same as Protocol 1, with morpholine replacing benzylamine.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add morpholine (1.0-1.2 equiv) to the solution.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture. Unlike with primary amines, pre-stirring to form the iminium ion is often not necessary, and all reagents can be combined at the start.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Follow the work-up and purification steps (6-11) as described in Protocol 1 to isolate the desired tertiary amine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reducing agent- Poor quality of reagents (e.g., hydrated NaBH(OAc)₃)- Sterically hindered amine | - Add an additional portion of the reducing agent.- Use freshly opened or properly stored reagents.- Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider adding a catalytic amount of acetic acid to facilitate iminium ion formation. |

| Formation of Side Products (e.g., Over-alkylation with Primary Amines) | Reaction of the product secondary amine with the starting aldehyde. | - Use a stepwise procedure: first form the imine, then add the reducing agent.[9]- Use a slight excess of the primary amine. |

| Reduction of the Aldehyde | Use of a non-selective reducing agent (e.g., NaBH₄) or inappropriate reaction conditions. | - Ensure the use of a selective reducing agent like NaBH(OAc)₃.- Maintain neutral or slightly acidic conditions. |

| Difficult Purification | Co-elution of product with unreacted amine or other impurities. | - Perform an acidic wash (e.g., with 1 M HCl) during work-up to remove excess basic amine (if the product is stable to acid).- Optimize the eluent system for column chromatography. |

Conclusion

The reductive amination of 6-fluoro-5-methylpyridine-2-carbaldehyde is a robust and reliable method for the synthesis of a diverse range of substituted pyridine derivatives. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can achieve high yields of the desired secondary or tertiary amines. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this important transformation in drug discovery and development.

References

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

Aleixandre, I., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Rowe, J., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

- Google Patents.

-

Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

- Google Patents.

-

Pelter, A., et al. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

-

de Oliveira, C. S., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. [Link]

-

Ghafuri, H., & Hashemi, M. M. (2012). ONE-POT REDUCTIVE AMINATION OF ALDEHYDES BY THE DIHYDROPYRIDINE IN WATER. Scientia Iranica. [Link]

-

Kikugawa, Y., & Ogawa, Y. (1979). Chemistry of Amine-Boranes. VIII. Reduction of Aldehydes and Ketones with Pyridine-Borane in Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin. [Link]

-

Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

The Organic Chemist. (2023). Reductive Amination. YouTube. [Link]

-

ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Syntheses. (2017). SYNTHESIS OF 2-METHYLPYRIDINE-BORANE. [Link]

-

Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

Wang, D., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

-

Pervez, H., et al. (2023). Design, synthesis and urease inhibition profile of novel oxazole-based imidazopyridine scaffolds: in vitro, and in silico studies. Journal of Molecular Structure. [Link]

-

Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications. [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. Chemistry of Amine-Boranes. VIII. Reduction of Aldehydes and Ketones with Pyridine-Borane in Trifluoroacetic Acid [jstage.jst.go.jp]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Using 6-Fluoro-5-methylpicolinaldehyde as a scaffold in drug discovery

[1][2]

Executive Summary & Strategic Rationale

6-Fluoro-5-methylpicolinaldehyde is a high-value pyridine building block that addresses two common failure modes in lead optimization: rapid metabolic clearance and suboptimal potency.[1][2]

-

Metabolic Blockade (The 6-Fluoro Advantage): The C6 position of a pyridine ring (adjacent to nitrogen) is highly susceptible to oxidation by aldehyde oxidase (AO) and xanthine oxidase (XO). Introducing a fluorine atom at C6 sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (

) of the molecule. -

The "Magic Methyl" Effect (The 5-Methyl Advantage): The methyl group at C5 increases lipophilicity (

) and can lock the molecule into a bioactive conformation. It often fills small hydrophobic pockets in the target protein, potentially boosting potency by 10–100 fold (the "Magic Methyl" effect). -

Versatile Handle (The 2-Aldehyde): The aldehyde group allows for rapid diversification via reductive amination, condensation, or multicomponent reactions.

Chemical Profile

| Property | Data |

| Chemical Name | 6-Fluoro-5-methylpicolinaldehyde |

| IUPAC Name | 6-Fluoro-5-methylpyridine-2-carbaldehyde |

| CAS Number | 1256792-50-3 |

| Molecular Formula | C |

| Molecular Weight | 139.13 g/mol |

| Key Pharmacophore | Electron-deficient Pyridine (due to 6-F) |

| Predicted pKa | ~1.5 - 2.5 (Pyridine N is less basic due to ortho-F) |

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates how this scaffold is utilized to generate diverse chemical libraries with enhanced metabolic stability.

Figure 1: Diversification pathways transforming the aldehyde handle into metabolically stable lead candidates.

Experimental Protocols

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction is the gold standard for converting picolinaldehydes into imidazo[1,2-a]pyridine cores, a privileged scaffold in kinase and GPCR drug discovery.[1][2][3]

Objective: Synthesize a 3-amino-imidazo[1,2-a]pyridine derivative.

Reagents:

-

Scaffold: 6-Fluoro-5-methylpicolinaldehyde (1.0 equiv)

-

Amine: 2-Aminopyridine derivative or cyclic amine (1.0 equiv)[1][2]

-

Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)[1][2][3]

-

Catalyst: Scandium(III) triflate [Sc(OTf)

] (5 mol%) or Ammonium Chloride (10 mol%) -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Step-by-Step Methodology:

-

Preparation: In a 5 mL microwave vial, dissolve the amine (1.0 mmol) and 6-Fluoro-5-methylpicolinaldehyde (1.0 mmol, 139 mg) in MeOH (3 mL).

-

Activation: Add the catalyst (Sc(OTf)

, 0.05 mmol) and stir at room temperature for 10 minutes to allow imine formation (color change often observed). -

Addition: Add the isocyanide (1.1 mmol) in one portion.

-

Reaction: Seal the vial.

-

Method A (Thermal): Stir at 60°C for 12 hours.

-

Method B (Microwave - Recommended): Heat at 100°C for 20 minutes.

-

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: Purify directly via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation: Verify structure via 1H NMR. The C6-Fluorine will show a characteristic coupling pattern, and the imidazo-H3 proton will be absent (substituted by the amide/amine from isocyanide).[1][3]

Why this works: The 6-fluoro group reduces the electron density of the pyridine nitrogen, which can slow down the initial nucleophilic attack. Using a Lewis acid (Sc(OTf)

Protocol B: Reductive Amination (Library Synthesis)

Used to attach the scaffold to solubilizing tails or other pharmacophores.

Reagents:

-

Primary/Secondary Amine (1.1 equiv)

-

STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

-

Acetic Acid (catalytic)

-

DCM or DCE (Solvent)

Methodology:

-

Dissolve aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL).

-

Add 1 drop of acetic acid (promotes iminium ion formation). Stir for 30 mins.

-

Add STAB (0.75 mmol) in portions.

-

Stir at RT for 4–16 hours under Nitrogen.

-

Quench with sat. NaHCO

. Extract with DCM.

Mechanistic Insight: The Fluorine-Methyl Synergy

The combination of the 6-Fluoro and 5-Methyl groups creates a unique electronic environment.[1][2][3]

Figure 2: Mechanism of metabolic stability conferred by C6-fluorination.

-

pKa Modulation: The 6-fluoro substituent is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen (pKa < 2.0).[1][2] This reduces the risk of hERG channel inhibition (which often correlates with basicity) and improves permeability in the gut (less ionized at neutral pH).

-

Conformational Lock: The 5-methyl group exerts steric pressure on substituents at the 4-position or on the aldehyde/amine tail at the 2-position, restricting the number of rotatable bonds and reducing the entropic penalty of binding to the target protein.[1][2]

References

-

Chemical Profile & Availability: 6-Fluoro-5-methylpicolinaldehyde (CAS 1256792-50-3).[1][2][3] ChemSRC. Available at: [Link]

- Metabolic Stability of Fluoropyridines: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (General mechanism of metabolic blocking).

- The Magic Methyl Effect: Schönherr, H., & Cernak, T. "Profound methyl effects in drug discovery and a call for new C-H methylation methods.

-

Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles."[1][3] Angewandte Chemie International Edition, 1998.

-

Synthesis of Fluorinated Picolinaldehydes: Generally synthesized via lithiation of 2-bromo-6-fluoro-5-methylpyridine followed by DMF quench.[1][2] See: Journal of Medicinal Chemistry protocols for fluorinated pyridine scaffolds.

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 6-Fluoro-5-methylpyridine-2-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Pyridine Schiff Bases

Schiff bases, compounds containing the azomethine or imine group (-C=N-), are a cornerstone of modern organic synthesis and medicinal chemistry. Their versatile synthetic accessibility and the diverse biological activities of their derivatives make them privileged structures in drug discovery.[1][2] Pyridine-based Schiff bases, in particular, are of significant interest as they can mimic pyridoxal-amino acid systems, which are crucial in numerous metabolic reactions, and exhibit a wide spectrum of bioactivities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy in drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Consequently, Schiff bases derived from fluorinated pyridine aldehydes, such as 6-Fluoro-5-methylpyridine-2-carbaldehyde, are highly promising scaffolds for the development of novel therapeutic agents.[5][6]

This guide provides an in-depth exploration of the synthesis of Schiff bases from 6-Fluoro-5-methylpyridine-2-carbaldehyde. It offers a detailed theoretical framework, practical experimental protocols, and robust characterization methodologies tailored for researchers in synthetic chemistry and drug development.

Synthesis: Principles of Azomethine Bond Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[7] The reaction proceeds via a reversible nucleophilic addition-elimination mechanism.

General Reaction Scheme

The reaction involves the aldehyde (6-Fluoro-5-methylpyridine-2-carbaldehyde) reacting with a primary amine (R-NH₂) to form the corresponding Schiff base (an N-substituted imine) and water.

Caption: General reaction for Schiff base synthesis.

Mechanistic Considerations and Experimental Design

The success of the synthesis hinges on understanding and controlling key reaction parameters that influence the reaction equilibrium and rate.

-

The Role of the Amine (R-NH₂): The reaction is initiated by the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. Aromatic amines are commonly used and tend to form stable, conjugated Schiff bases.[2] The electronic nature of substituents on the amine can affect its nucleophilicity and, consequently, the reaction rate.

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of both reactants. Absolute ethanol and methanol are excellent choices as they are polar enough to dissolve the reactants and are easily removed post-reaction.[8][9]

-

Acid Catalysis: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid.[10] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. It also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).[1]

-

Driving the Equilibrium: The formation of the Schiff base is a reversible process. To drive the reaction to completion, the water byproduct must be removed.[1] For many syntheses on a laboratory scale, heating the reaction mixture to reflux is sufficient to evaporate the water formed, effectively shifting the equilibrium towards the product side.[11] Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[12]

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-(phenyl)-1-(6-fluoro-5-methylpyridin-2-yl)methanimine from 6-Fluoro-5-methylpyridine-2-carbaldehyde and aniline.

Materials and Reagents

-

6-Fluoro-5-methylpyridine-2-carbaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-Fluoro-5-methylpyridine-2-carbaldehyde (e.g., 10 mmol, 1.39 g).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the aldehyde is completely dissolved.

-

Amine Addition: Add an equimolar amount of aniline (10 mmol, 0.92 mL) dropwise to the stirred solution at room temperature.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will often induce the precipitation of the Schiff base product.[9]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2-4 mL) to remove any soluble impurities.[9]

-

Drying: Air-dry the product on the filter paper, then transfer it to a watch glass and dry completely in a desiccator or a vacuum oven at low heat.

Purification and Structural Characterization

Purity and structural confirmation are paramount. The crude product should be purified and then characterized using standard spectroscopic techniques.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff bases.[8][13]

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (ethanol is often a good first choice) to just dissolve the solid.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Spectroscopic Characterization Data

The identity and purity of the synthesized Schiff base must be confirmed. The following table summarizes the expected spectroscopic data.

| Technique | Characteristic Feature | Expected Observation | Reference |

| FT-IR | Imine (C=N) stretch | A strong absorption band in the range of 1600-1640 cm⁻¹ . Disappearance of aldehyde C=O (around 1700 cm⁻¹) and amine N-H stretches. | [14][15] |

| ¹H NMR | Azomethine proton (-CH=N-) | A characteristic singlet in the downfield region, typically between δ 8.0-9.0 ppm . | [15][16] |

| ¹³C NMR | Imine carbon (-CH=N-) | A signal in the range of δ 158-165 ppm . | [14][15] |

| Mass Spec. | Molecular Ion Peak (M⁺) | The m/z value should correspond to the calculated molecular weight of the target Schiff base. | [16][17] |

Comprehensive Workflow Visualization

The entire process, from synthesis to final characterization, can be visualized as a systematic workflow.

Caption: Workflow for Synthesis and Analysis.

References

-

ResearchGate. (2024). How to purify Schiff base product?[Link]

-

ResearchGate. (n.d.). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. [Link]

-

ResearchGate. (2021). Is there an effective way of purifying schiff bases?[Link]

-

Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). [Link]

-

Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. [Link]

-

Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr. [Link]

-

Taylor & Francis. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. [Link]

- Google Patents. (n.d.). Method of reducing a schiff base.

-

Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

-

STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives. [Link]

-

SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

-

E-RESEARCHCO. (2019). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. [Link]

-

JOCPR. (n.d.). Ionic liquid mediated synthesis of Schiff bases under reflux condition. [Link]

-

Synthesis, Characterisation And Biological Studies Of Metal Complexes Of The Schiff Base {2-[furan-2-yl Methyleneamino]pyridine-3-ol}. (2016). [Link]

-

DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]

-

Frontiers. (2018). Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. [Link]

-

R Discovery. (2018). Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. [Link]

-

ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. [Link]

-

PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

Chemistry with Schiff Bases of Pyridine Derivatives. (2024). [Link]

-

Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). [Link]

-

PMC. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. [Link]

-

Systematic Reviews in Pharmacy. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. [Link]

-

ResearchGate. (2026). (PDF) Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. [Link]

-

IOSR Journal. (n.d.). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. [Link]

-

PMC. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. [Link]

-

ResearchGate. (2025). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect [frontiersin.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ionicviper.org [ionicviper.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.stmjournals.com [journals.stmjournals.com]

The Strategic Role of Fluorinated Pyridine Aldehydes in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Introduction: The Fluorinated Pyridine Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors, the fluorinated pyridine scaffold has emerged as a cornerstone pharmacophore. The strategic incorporation of fluorine into the pyridine ring offers a multitude of advantages, profoundly influencing the drug-like properties of the final compound. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the local electronic environment. This modification can lead to enhanced binding affinity to the target kinase, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of pKa to optimize cellular permeability and oral bioavailability.[1][2][3] Kinase inhibitors are a major class of targeted cancer therapeutics, and the 7-azaindole scaffold, a close relative of pyridine, is a recognized privileged structure for its ability to mimic the hinge-binding motif of ATP.[4] The strategic placement of fluorine can further enhance these critical interactions.[4]

The aldehyde functionality, when present on a fluorinated pyridine ring, provides a versatile chemical handle for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of fluorinated pyridine aldehyde intermediates in the development of next-generation kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.

Part 1: Synthesis of Key Fluorinated Pyridine Aldehyde Intermediates

The efficient and regioselective synthesis of fluorinated pyridine aldehydes is a critical first step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for the synthesis of several key intermediates.

Oxidation of Fluorinated Picolines

A common and direct method for the synthesis of pyridine aldehydes is the oxidation of the corresponding methylpyridines (picolines).

Protocol 1: Synthesis of 2-Fluoro-5-formylpyridine from 2-Fluoro-5-methylpyridine

This protocol details the oxidation of 2-fluoro-5-methylpyridine to 2-fluoro-5-formylpyridine, which can then be converted to the corresponding acyl chloride, a versatile intermediate.[5]

Workflow for the Synthesis of 2-Fluoro-5-formylpyridine

Caption: Synthesis of 2-Fluoro-5-formylpyridine via oxidation.

Step-by-Step Procedure:

-

Oxidation: In a suitable reaction vessel, dissolve 2-fluoro-5-methylpyridine in an appropriate solvent (e.g., water or a mixed aqueous/organic system).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄), portion-wise while monitoring the reaction temperature.[5]

-

Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate and extract the product, 2-fluoro-5-pyridine formic acid, with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Acyl Chlorination (Optional but recommended for subsequent reactions): To the crude 2-fluoro-5-pyridine formic acid in a chlorinated solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride.[5]

-

Reflux the mixture until the conversion to the acyl chloride is complete.

-

Distill the solvent under reduced pressure. Add an alkane solvent to precipitate any impurities, filter, and then rectify the filtrate under reduced pressure to obtain pure 2-fluoro-5-formyl chloropyridine.[5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group.[8]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Fluoropyridine

Workflow for Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of a fluoropyridine.

Step-by-Step Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

To this reagent, add the electron-rich fluoropyridine substrate. The reaction is often carried out without an additional solvent.[6]

-

The reaction mixture is then heated, and the progress is monitored by TLC.

-

After completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product, the fluorinated pyridine aldehyde, is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Directed Ortho-metalation (DoM) and Formylation

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. A directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating an organolithium intermediate that can then be quenched with an electrophile, such as DMF, to yield the aldehyde.[10][11][12]

Protocol 3: Formylation of a 3-Fluoropyridine via Directed Ortho-metalation

Workflow for Directed Ortho-metalation and Formylation

Caption: Synthesis via Directed Ortho-metalation.

Step-by-Step Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the 3-fluoropyridine derivative bearing a suitable directing metalation group (e.g., an amide or pivaloylamino group) in anhydrous THF or diethyl ether.[10]

-

Cool the solution to -78 °C.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise. The choice of base can influence regioselectivity.[10]

-

Stir the reaction mixture at low temperature for the specified time to ensure complete lithiation.

-

Quench the resulting organolithium species by the slow addition of anhydrous N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Part 2: Application of Fluorinated Pyridine Aldehydes in Kinase Inhibitor Synthesis

The aldehyde group on the fluorinated pyridine ring is a versatile precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the assembly of kinase inhibitor scaffolds.

Reductive Amination

Reductive amination is one of the most widely used methods for the formation of C-N bonds in pharmaceutical synthesis.[13][14][15] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Protocol 4: General Protocol for Reductive Amination of a Fluorinated Pyridine Aldehyde

Workflow for Reductive Amination

Caption: Reductive amination for C-N bond formation.

Step-by-Step Procedure:

-

Dissolve the fluorinated pyridine aldehyde and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to the mixture.[16] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its mildness and tolerance of a wide range of functional groups.[16]

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS or TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Case Study: Synthesis of Pexidartinib

Pexidartinib is a kinase inhibitor that targets CSF1R, KIT, and FLT3.[17][18] Its synthesis involves a key reductive amination step.[17] Although the full detailed synthesis in the provided search results does not explicitly start from a fluorinated pyridine aldehyde, a similar transformation is a common strategy in medicinal chemistry. For illustrative purposes, a plausible synthetic disconnection highlights the utility of a fluorinated pyridine aldehyde in constructing the core of Pexidartinib.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are powerful tools for rapidly building molecular complexity.[4][19][20][21][22] Fluorinated pyridine aldehydes are excellent substrates for various MCRs.

Protocol 5: Synthesis of Imidazo[1,2-a]pyridines via a Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (such as a 2-aminopyridine) to form a 3-aminoimidazo[1,2-a]azine.[1][3]

Workflow for Groebke-Blackburn-Bienaymé Reaction

Caption: Multicomponent synthesis of Imidazo[1,2-a]pyridines.

Step-by-Step Procedure:

-

In a reaction vessel, combine the fluorinated pyridine aldehyde (1.0 eq), the 2-aminopyridine derivative (1.0 eq), and the isocyanide (1.0-1.2 eq) in a suitable solvent such as methanol or acetonitrile.

-

Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.

This scaffold is a common core in many kinase inhibitors, and the fluorinated pyridine moiety can be strategically placed to interact with the kinase hinge region or other key residues.

Part 3: Data Presentation and Comparative Analysis

Table 1: Comparison of Synthetic Routes to Fluorinated Pyridine Aldehydes

| Synthesis Route | Key Reagents & Conditions | Advantages | Disadvantages |

| Oxidation of Picolines | KMnO₄ or other strong oxidants, heat.[5] | Direct route from readily available starting materials. | Can require harsh conditions; over-oxidation to carboxylic acid is a potential side reaction. |

| Vilsmeier-Haack | DMF, POCl₃, heat.[6][7] | Good for electron-rich pyridines; mild workup. | Limited to substrates that are sufficiently activated for electrophilic substitution. |

| Directed Ortho-metalation | Strong base (n-BuLi, LDA) at low temp, then DMF.[10][23] | High regioselectivity; versatile for introducing other functional groups. | Requires a directing group; cryogenic temperatures and strictly anhydrous conditions are necessary. |

Conclusion and Future Outlook

Fluorinated pyridine aldehydes are undeniably valuable and versatile intermediates in the synthesis of kinase inhibitors. Their strategic use allows for the efficient construction of complex molecular scaffolds with enhanced pharmacological properties. The protocols outlined in this application note provide a robust starting point for researchers in the field. As our understanding of kinase biology deepens, the demand for novel, highly selective, and potent inhibitors will continue to grow. The continued development of innovative synthetic methodologies for the preparation and functionalization of fluorinated pyridine aldehydes will be paramount in meeting this challenge and advancing the field of targeted cancer therapy.

References

-

Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

-

Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed. (2024, February 22). Retrieved February 15, 2024, from [Link]

- Google Patents. (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. (2015, February 6). Retrieved February 15, 2024, from [Link]

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]

-

PubChem. (n.d.). Pexidartinib. Retrieved February 15, 2024, from [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved February 15, 2024, from [Link]

-

Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved February 15, 2024, from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21). Retrieved February 15, 2024, from [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination]([Link] reductive-amination)

-

An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. (n.d.). Retrieved February 15, 2024, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 15, 2024, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2024, from [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. (2024, November 5). Retrieved February 15, 2024, from [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Retrieved February 15, 2024, from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]

-

(PDF) Multicomponent Reactions for the Synthesis of Heterocycles - Academia.edu. (n.d.). Retrieved February 15, 2024, from [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). Retrieved February 15, 2024, from [Link]

-

Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). Retrieved February 15, 2024, from [Link]

-

Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved February 15, 2024, from [Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

-

Application Note – Reductive Amination. (n.d.). Retrieved February 15, 2024, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2024, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2024, from [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved February 15, 2024, from [Link]

-

Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. (2014, August 1). Retrieved February 15, 2024, from [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved February 15, 2024, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved February 15, 2024, from [Link]

-

Formylation - Common Conditions. (n.d.). Retrieved February 15, 2024, from [Link]

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. (2025, August 6). Retrieved February 15, 2024, from [Link]

-

Pyridine Aldehydes and Ketones - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]

-

ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF. (2025, November 30). Retrieved February 15, 2024, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylpyridine. Retrieved February 15, 2024, from [Link]

-

2-Fluoro-5-formylpyridine | 677728-92-6. (n.d.). Retrieved February 15, 2024, from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved February 15, 2024, from [Link]

- Google Patents. (n.d.). WO2016198663A1 - 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors.

-

The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. (n.d.). Retrieved February 15, 2024, from [Link]

-

Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. (n.d.). Retrieved February 15, 2024, from [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved February 15, 2024, from [Link]

- Google Patents. (n.d.). US11697648B2 - Fused pyrimidine pyridinone compounds as JAK inhibitors.

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Retrieved February 15, 2024, from [Link]

-

How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. (n.d.). Retrieved February 15, 2024, from [Link]

-

C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2024, from [Link]

-

Preparation of 2-chloro 6-alkylthio-4-pyridinecarboxylic acids and derived anilides. (n.d.). Retrieved February 15, 2024, from [Link]

Sources

- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. mdpi.com [mdpi.com]

- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 5. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 19. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 20. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles [academia.edu]

- 21. chemicaljournal.in [chemicaljournal.in]

- 22. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Formylation - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Strategic Functionalization of the C-2 Formyl Group in Fluoropyridines

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of the C-2 formyl group on fluorinated pyridine scaffolds. Fluoropyridines are privileged heterocyclic motifs found in numerous FDA-approved drugs and agrochemicals, making the development of robust synthetic methodologies for their derivatization a critical endeavor.[1][2] The C-2 formyl group serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This document elucidates the underlying principles and provides field-proven, step-by-step protocols for key reactions including oxidation, reduction, olefination, nucleophilic addition, and reductive amination, with a special focus on the electronic implications of the fluorine substituent.

Introduction: The Strategic Importance of 2-Formylfluoropyridines

The pyridine ring is a cornerstone of medicinal chemistry, second only to piperidine in its prevalence among nitrogen-containing heterocycles in pharmaceuticals.[1] The introduction of a fluorine atom onto the pyridine ring profoundly influences its physicochemical properties, including metabolic stability, pKa, and binding affinity to biological targets.[3] This makes fluoropyridines highly sought-after building blocks in drug discovery programs.

The 2-formyl-fluoropyridine scaffold, such as 2-formyl-3-fluoropyridine[4] or 4-fluoro-2-formylpyridine[5], represents a particularly valuable intermediate. The aldehyde (formyl) group is an exceptionally versatile functional group, amenable to a vast range of transformations. Its reactivity is modulated by both the electron-withdrawing nature of the pyridine nitrogen and the potent inductive effect of the fluorine atom. This electronic environment enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, but also necessitates careful selection of reaction conditions to avoid undesired side reactions.[6][7]

This guide is designed to serve as a practical resource, explaining the causality behind experimental choices and providing robust, self-validating protocols to empower chemists in their synthetic campaigns.

Figure 1: Key synthetic transformations of the C-2 formyl group on a fluoropyridine core.

Oxidation to Fluoropyridine-2-Carboxylic Acids

Principle: The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide couplings, esterifications, and other derivatizations. The challenge with electron-deficient heteroaromatic aldehydes is to achieve complete oxidation without harsh conditions that could lead to ring degradation or nucleophilic substitution of the fluorine atom. A buffered system using sodium chlorite (NaClO₂) is an effective and mild method.

Causality of Method Choice: The Pinnick oxidation, which uses sodium chlorite buffered with a mild acid (like monobasic sodium phosphate) and a chlorine scavenger (like 2-methyl-2-butene), is ideal. It operates under mildly acidic to neutral pH, preventing acid-catalyzed decomposition. The scavenger is crucial to quench the reactive hypochlorite byproduct, which could otherwise engage in undesired side reactions with the electron-rich components of the reaction or the pyridine nitrogen.

Protocol 2.1: Pinnick Oxidation of 4-Fluoro-2-formylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-formylpyridine (1.0 eq) in tert-butanol (0.5 M).

-

Buffer and Scavenger Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq, 1 M solution) followed by 2-methyl-2-butene (3.0 eq).

-

Oxidant Addition: To the vigorously stirred biphasic mixture, add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq, 1 M solution) dropwise at room temperature over 20 minutes. Note: An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Adjust the pH of the aqueous layer to ~3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or silica gel chromatography.

| Substrate | Product | Typical Yield |

| 4-Fluoro-2-formylpyridine | 4-Fluoropyridine-2-carboxylic acid | 85-95% |

| 3-Fluoro-2-formylpyridine | 3-Fluoropyridine-2-carboxylic acid | 80-90% |

Reduction to Fluoropyridinylmethanols